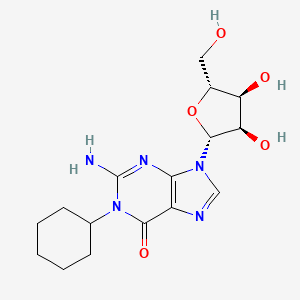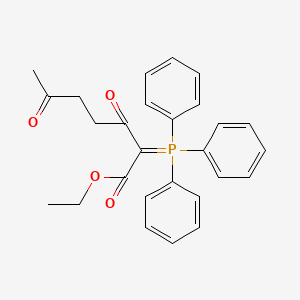
S-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)-L-cysteine: is a chemical compound known for its unique structure and properties It is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)-L-cysteine typically involves the reaction of L-cysteine with ethyl 2,5-dioxopyrrolidine-3-carboxylate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol, with a catalytic amount of piperidine to facilitate the process. The mixture is heated at reflux for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: S-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinone ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Disulfides, sulfoxides
Reduction: Thiol, amine derivatives
Substitution: Substituted pyrrolidinone derivatives
科学研究应用
S-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating enzyme activities.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
作用机制
The mechanism of action of S-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)-L-cysteine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes by forming covalent bonds with their active sites. This interaction can lead to the inhibition or activation of the enzyme, depending on the nature of the modification. Additionally, the compound’s ability to undergo redox reactions allows it to influence cellular redox balance and signaling pathways .
相似化合物的比较
- S-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)cysteinyl-N-gamma-glutamylglycine
- 2-[(1-Ethyl-2,5-dioxopyrrolidin-3-yl)thio]benzoic acid
Comparison: S-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)-L-cysteine stands out due to its unique combination of a pyrrolidinone ring and an L-cysteine moiety. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the pyrrolidinone ring enhances its stability and allows for specific interactions with biological targets, making it a valuable tool in research and potential therapeutic applications .
属性
CAS 编号 |
6367-95-9 |
|---|---|
分子式 |
C9H14N2O4S |
分子量 |
246.29 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H14N2O4S/c1-2-11-7(12)3-6(8(11)13)16-4-5(10)9(14)15/h5-6H,2-4,10H2,1H3,(H,14,15)/t5-,6?/m0/s1 |
InChI 键 |
RPPKKMNJEXCQNS-ZBHICJROSA-N |
手性 SMILES |
CCN1C(=O)CC(C1=O)SC[C@@H](C(=O)O)N |
规范 SMILES |
CCN1C(=O)CC(C1=O)SCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


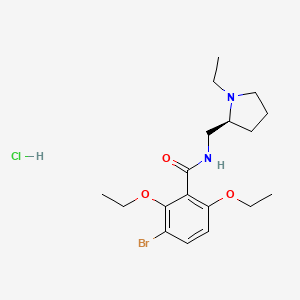
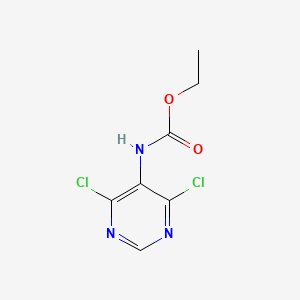
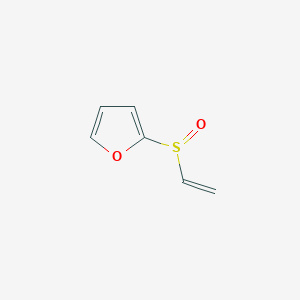
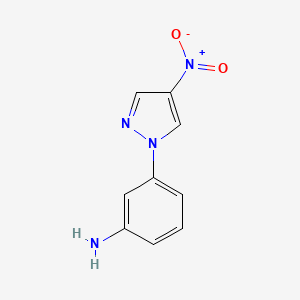
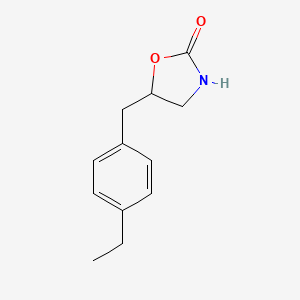
![Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester](/img/structure/B12898198.png)
![Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]-](/img/structure/B12898203.png)

![1,2,3-Trichloro-6-fluorodibenzo[b,d]furan](/img/structure/B12898218.png)

![2-(Chloromethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12898235.png)
![2,8-Bis((4-nitrobenzyl)sulfonyl)dibenzo[b,d]furan](/img/structure/B12898250.png)
